molecular formula C12H12FN5O3S B2643141 5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034604-91-4

5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2643141
CAS No.: 2034604-91-4
M. Wt: 325.32
InChI Key: RSDJEYUXQCENLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a tetrazole group, which is a class of five-membered heterocyclic compounds that contain a nitrogen atom and four nitrogen atoms . It also contains a fluoro-phenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached .

Scientific Research Applications

Photocycloaddition and Bicyclic Quaternary Ammonium Salts

The utility of photocycloaddition in synthesizing a variety of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their corresponding quaternary salts under visible light is demonstrated, highlighting their potential in biological activity or as chiral spiro ammonium salts (Jirásek et al., 2017).

Bicyclic Bases Synthesis and NMR Analysis

Research into the synthesis of novel bicyclic systems like N-tosyl-2-thia-5-azabicyclo[2.2.1]heptane and its oxidation products provides insights into their structural and NMR characteristics, underscoring the compounds' versatility (Portoghese & Telang, 1971).

Tetrazole Derivatives and Cyclooxygenase-2 Inhibition

The crystal structure and docking studies of tetrazole derivatives reveal their orientation and interaction within the cyclooxygenase-2 enzyme's active site, suggesting their utility as COX-2 inhibitors (Al-Hourani et al., 2015).

Gold-Catalyzed Cycloisomerization

The gold-catalyzed cycloisomerization of allyl cyclopropenylcarbinyl ethers or sulfonamides to produce 3-oxa- and 3-azabicyclo[4.1.0]heptanes illustrates a novel method for generating these structures with high yields and diastereoselectivities (Miege et al., 2010).

Fluoromethylidene Synthon and Julia-Kocienski Olefination

The development of 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone as an efficient fluoromethylidene synthon for the synthesis of monofluorinated alkenes through Julia-Kocienski olefination showcases the compound's versatility in creating terminal and internal monofluoroalkenes (Zhu et al., 2010).

Properties

IUPAC Name

5-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O3S/c13-11-2-1-9(4-10(11)12-14-16-17-15-12)22(19,20)18-5-8-3-7(18)6-21-8/h1-2,4,7-8H,3,5-6H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDJEYUXQCENLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.